Usnoflast

Description

Overview of the Nod-like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome in Inflammatory Pathways

The NLRP3 inflammasome is a cytosolic protein complex found primarily in immune cells such as macrophages, monocytes, and neutrophils, as well as in epithelial and parenchymal cells. biospective.comresearchgate.net It acts as a pattern recognition receptor (PRR), sensing a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). frontiersin.orgmdpi.com

The core components of the NLRP3 inflammasome include the NLRP3 protein itself, the adaptor protein apoptosis-associated speck-like protein containing a caspase-recruitment domain (ASC), and the effector protein pro-caspase-1. frontiersin.orgmdpi.com

The NLRP3 protein consists of three main domains: an N-terminal pyrin domain (PYD), a central nucleotide-binding and oligomerization domain (NACHT), and a C-terminal leucine-rich repeat (LRR) domain. researchgate.netnih.gov ASC is a bipartite adaptor protein containing an N-terminal PYD and a C-terminal caspase recruitment domain (CARD). nih.govnih.gov Pro-caspase-1, the inactive precursor of caspase-1, contains an N-terminal CARD and catalytic subunits (p20 and p10). nih.gov

Inflammasome assembly is a multi-step process. Upon activation, NLRP3 undergoes a conformational change and oligomerizes. frontiersin.orgfrontiersin.org Activated NLRP3 then recruits the adaptor protein ASC via homotypic PYD-PYD interactions. researchgate.netnih.govnih.gov ASC, in turn, recruits pro-caspase-1 through homotypic CARD-CARD interactions, leading to the formation of a large supramolecular complex. researchgate.netnih.govnih.gov This assembly facilitates the proximity-induced autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. nih.govnih.govahajournals.org The assembled complex is often observed as a micron-sized aggregate within the cell, known as an ASC speck. frontiersin.orgmdpi.com

NLRP3 inflammasome activation typically requires two signals: a priming signal (Signal 1) and an activation signal (Signal 2). invivogen.comresearchgate.net

Priming Signal (Signal 1): This signal often involves the engagement of PRRs like Toll-like receptors (TLRs) by PAMPs (e.g., bacterial lipopolysaccharide - LPS) or DAMPs. invivogen.comresearchgate.net This leads to the activation of transcription factors, such as NF-κB, which upregulates the expression of NLRP3, pro-IL-1β, and pro-IL-18. invivogen.comresearchgate.net

Activation Signal (Signal 2): This signal triggers the assembly and activation of the NLRP3 inflammasome. A diverse range of stimuli can act as Signal 2, including:

Ion Flux Alterations: Efflux of intracellular potassium is a common trigger for NLRP3 activation, induced by stimuli like ATP (via P2X7 receptor) and bacterial toxins such as nigericin. invivogen.comnih.gov Chloride efflux has also been implicated. frontiersin.org

Lysosomal Damage: Phagocytosis of particulate matter, such as monosodium urate (MSU) crystals, alum, silica, asbestos, amyloid-β, and cholesterol crystals, can lead to lysosomal rupture and the release of lysosomal contents into the cytosol, triggering NLRP3 activation. frontiersin.orgnih.gov Cathepsin B release from lysosomes has been suggested to play a role. nih.gov

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS): Mitochondrial damage and the generation of excessive ROS can also activate the NLRP3 inflammasome. frontiersin.orginvivogen.com

Other Triggers: These include certain bacterial and viral infections, and even signals from activated MLKL during necroptosis. pnas.org

The primary downstream effectors of the activated NLRP3 inflammasome are caspase-1, Interleukin-1 Beta (IL-1β), and Interleukin-18 (IL-18). frontiersin.orgmdpi.com Active caspase-1 is a protease that cleaves the inactive precursor forms of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms. frontiersin.orgnih.govahajournals.org These mature cytokines are then secreted from the cell and play crucial roles in initiating and amplifying inflammatory responses. nih.govresearchgate.net Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis, which facilitates the release of mature IL-1β and IL-18. frontiersin.orgahajournals.orgresearchgate.net

Inducers and Triggers of NLRP3 Inflammasome Activation

Pathological Role of Aberrant NLRP3 Inflammasome Activation in Disease Pathogenesis

While the NLRP3 inflammasome is essential for host defense, its aberrant or chronic activation is strongly linked to the pathogenesis of a wide range of inflammatory and autoimmune diseases. frontiersin.orgmdpi.comnih.gov This dysregulation contributes to excessive inflammation and tissue damage.

Diseases associated with aberrant NLRP3 activation include:

Autoinflammatory Diseases: Cryopyrin-associated periodic syndromes (CAPS), caused by gain-of-function mutations in the NLRP3 gene, are directly linked to hyperactivation of the NLRP3 inflammasome. frontiersin.orgnih.govnih.gov

Neurodegenerative Diseases: Neuroinflammation driven by NLRP3 activation in microglia and astrocytes is implicated in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), Multiple Sclerosis (MS), and Amyotrophic Lateral Sclerosis (ALS). biospective.commdpi.comspandidos-publications.comnih.govtandfonline.com Increased levels of NLRP3 and ASC have been detected in post-mortem brain tissue from PD patients. biospective.com

Metabolic Diseases: Aberrant NLRP3 activation contributes to the development of type 2 diabetes, non-alcoholic steatohepatitis (NASH), and gout. frontiersin.orgmdpi.com IL-1β is known to inhibit insulin (B600854) signaling, and blocking IL-1β has shown effectiveness in type 2 diabetes. frontiersin.org

Cardiovascular Diseases: The NLRP3 inflammasome plays a critical role in atherosclerosis and contributes to myocardial ischemia and hypertension. researchgate.netnih.govfrontiersin.org

Gastrointestinal Diseases: Abnormal NLRP3 inflammasome activation is linked to inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease. nih.gov

Respiratory Diseases: Excessive inflammatory responses mediated by NLRP3 can contribute to various respiratory illnesses. spandidos-publications.com

Cancers: The role of the NLRP3 inflammasome in cancer is complex and can be context-dependent, but it is considered a potential therapeutic target in certain cancer types. tandfonline.com

Rationale for Therapeutic Targeting of the NLRP3 Inflammasome

Given the central role of aberrant NLRP3 inflammasome activation in numerous debilitating diseases, targeting this pathway represents a promising therapeutic strategy. frontiersin.orgbiospective.commdpi.com Inhibiting the NLRP3 inflammasome can reduce the excessive production of pro-inflammatory cytokines IL-1β and IL-18, thereby mitigating chronic inflammation and its associated tissue damage. wikipedia.orgguidetopharmacology.org

Targeting the NLRP3 inflammasome offers the potential to address the underlying inflammatory drivers of these diseases, rather than just managing symptoms. The diverse range of conditions linked to NLRP3 dysregulation highlights the broad therapeutic potential of such inhibitors. frontiersin.orgbiospective.commdpi.comspandidos-publications.comnih.govtandfonline.comfrontiersin.org

Usnoflast (ZYIL1) as a Selective NLRP3 Inflammasome Inhibitor

This compound, also known as ZYIL1, is a novel, orally available small molecule that has been identified as a selective inhibitor of the NLRP3 inflammasome. nih.govnih.govindiatimes.commedpath.compatsnap.combiovoicenews.com It is a rationally designed compound that has demonstrated potent inhibitory activity against NLRP3-mediated inflammation. nih.gov

Research indicates that this compound prevents NLRP3-induced ASC oligomerization, thereby inhibiting the assembly and activation of the NLRP3 inflammasome pathway. nih.govresearchgate.net This mechanism of action leads to the suppression of caspase-1 activation and the subsequent release of mature IL-1β and IL-18. nih.govwikipedia.orgguidetopharmacology.org

Preclinical studies have shown that this compound is highly potent in inhibiting IL-1β release in human whole blood assays and in isolated microglia cells, with an IC₅₀ of 43 nM in the latter. nih.govindiatimes.commedpath.com this compound has also demonstrated efficacy in various preclinical models of diseases where neuroinflammation and aberrant NLRP3 activation play a significant role, including Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS). indiatimes.commedpath.compatsnap.com

In in vivo models of neuroinflammation and Parkinson's disease, this compound administered orally showed robust suppression of NLRP3 inflammasome activation and IL-1β production. nih.govpatsnap.com Treatment with this compound in MPTP and/or 6-OHDA-induced PD models in mice ameliorated motor deficits, reduced the degeneration of dopaminergic neurons, and decreased the abnormal accumulation of α-synuclein. nih.govpatsnap.com These findings suggest that this compound may have disease-modifying potential in conditions driven by neuroinflammation. nih.gov

This compound has advanced into clinical development, with studies evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics. nih.govindiatimes.commedpath.comresearchgate.net A Phase IIa clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS) has been completed, and results indicated that this compound was well-tolerated and achieved target concentrations in both plasma and cerebrospinal fluid (CSF). indiatimes.commedpath.combiovoicenews.comzyduslife.com The trial also showed a favorable trend towards a reduction in neurofilament light chain (NfL) levels in the CSF of ALS patients, an established biomarker of neurodegeneration, suggesting a potential neuroprotective effect. medpath.comzyduslife.com Improvements were also observed in clinical measures such as the ALS Functional Rating Scale-Revised (ALSFRS-R) scores and Slow Vital Capacity (SVC). medpath.comzyduslife.com

These research findings highlight this compound as a promising selective NLRP3 inflammasome inhibitor with potential therapeutic applications in a range of inflammatory and neuroinflammatory diseases.

Here is a summary of some research findings related to this compound's inhibition of IL-1β release:

| Assay Type | Stimulus | IC₅₀ (this compound) | Reference |

| THP-1 cells | ATP, Nigericin, Monosodium Urate (MSU) | Potent inhibition | nih.gov |

| Human PBMC | ATP, Nigericin, Monosodium Urate (MSU) | Potent inhibition | nih.gov |

| Isolated Microglia | - | 43 nM | nih.gov |

| Human Whole Blood | - | Highly potent | indiatimes.commedpath.com |

Here is a summary of preclinical efficacy models where this compound has shown positive results:

| Disease Model | Species | Observed Benefits | Reference |

| Neuroinflammation | In vivo | Robust suppression of NLRP3 activation and IL-1β. | nih.govpatsnap.com |

| Parkinson's Disease | Mice | Amelioration of motor deficits, reduced dopaminergic neuron degeneration, decreased α-synuclein accumulation. | nih.govpatsnap.com |

| Inflammatory Bowel Disease | Preclinical | Efficacy established. | indiatimes.commedpath.com |

| Multiple Sclerosis | Preclinical | Efficacy established. | indiatimes.commedpath.com |

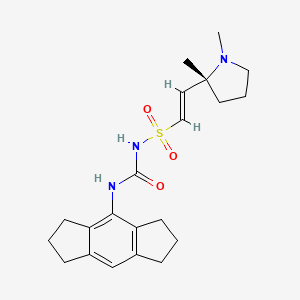

Structure

2D Structure

3D Structure

Properties

CAS No. |

2455519-86-3 |

|---|---|

Molecular Formula |

C21H29N3O3S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

1-[(E)-2-[(2R)-1,2-dimethylpyrrolidin-2-yl]ethenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |

InChI |

InChI=1S/C21H29N3O3S/c1-21(10-5-12-24(21)2)11-13-28(26,27)23-20(25)22-19-17-8-3-6-15(17)14-16-7-4-9-18(16)19/h11,13-14H,3-10,12H2,1-2H3,(H2,22,23,25)/b13-11+/t21-/m1/s1 |

InChI Key |

HAMGPBKPACGWND-ZOXUKVPXSA-N |

Isomeric SMILES |

C[C@@]1(CCCN1C)/C=C/S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Canonical SMILES |

CC1(CCCN1C)C=CS(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |

Origin of Product |

United States |

Medicinal Chemistry and Design of Usnoflast

Historical Development of NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and inflammatory signaling. frontiersin.orgbohrium.com Its aberrant activation has been implicated in a wide range of inflammatory and autoimmune diseases. patsnap.combohrium.comnih.gov The historical development of NLRP3 inflammasome inhibitors has progressed alongside the increasing understanding of the inflammasome's structure, activation mechanisms, and its involvement in various pathologies. nih.gov

Early research identified that mutations within the NLRP3 gene were linked to autoinflammatory syndromes like Muckle-Wells syndrome. researchgate.net This finding underscored the importance of NLRP3 in inflammatory responses. The NLRP3 inflammasome assembly involves NLRP3 associating with the adaptor protein ASC and caspase-1, leading to the processing and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). frontiersin.orgresearchgate.netmdpi.com

The discovery of small molecule inhibitors targeting the NLRP3 inflammasome has been a significant step. MCC950 (also known as CRID3) is a well-characterized diarylsulfonylurea compound that emerged as a potent and selective NLRP3 inhibitor. frontiersin.orgnih.govresearchgate.netuq.edu.au MCC950 inhibits both canonical and non-canonical NLRP3 inflammasome activation and has shown therapeutic effects in various disease models. nih.govresearchgate.netuq.edu.au Its mechanism involves directly interacting with the NACHT domain of NLRP3, blocking ATP hydrolysis and subsequent oligomerization and activation. mdpi.com The success of MCC950 and other early inhibitors paved the way for the rational design and synthesis of newer generations of NLRP3 inhibitors with improved properties. mdpi.comresearchgate.net

Rational Design Strategies for Usnoflast

The rational design of this compound was based on the objective of developing a potent, selective, and orally active small molecule inhibitor of the NLRP3 inflammasome. patsnap.comcapitalmarket.comzyduslife.comindiatimes.commedchemexpress.com This strategy likely involved leveraging the knowledge gained from previous NLRP3 inhibitors, such as MCC950, while aiming to improve upon their characteristics, potentially including potency, selectivity, and pharmacokinetic profile. mdpi.comresearchgate.net

The design process would have focused on identifying chemical scaffolds capable of effectively binding to and inhibiting the NLRP3 protein, thereby blocking its assembly and activation. patsnap.comresearchgate.netbiosolveit.de Rational design often involves understanding the structure of the target protein (NLRP3) and designing molecules that can interact favorably with key binding sites. biosolveit.denih.gov Computational methods, such as molecular docking and dynamics simulations, can play a role in predicting the binding modes and affinities of candidate molecules. nih.govnih.gov

This compound's design as an orally active compound suggests that considerations for absorption, distribution, metabolism, and excretion (ADME) properties were integral to its development. patsnap.comindiatimes.com Achieving good oral bioavailability and favorable pharmacokinetics is crucial for a systemically active drug.

Synthetic Methodologies for this compound and Related Analogues

The synthesis of this compound and its related analogues involves specific chemical methodologies to construct their molecular structures. This compound is chemically described as 1-[(E)-2-[(2R)-1,2-dimethylpyrrolidin-2-yl]ethenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea. nih.govnewdrugapprovals.orgmedkoo.com This structure contains a sulfonylurea core, an ethenyl linker with a pyrrolidine (B122466) moiety, and a hexahydro-s-indacene group.

The synthesis of compounds with a sulfonylurea core often involves the reaction of a sulfonyl isocyanate with an amine or the reaction of a sulfonylamide with an isocyanate. acs.org Given the structure of this compound, synthetic routes would focus on coupling the different molecular fragments.

While specific detailed synthetic schemes for this compound were not extensively found, the synthesis of related sulfonylurea and diphenylamine (B1679370) analogues as NLRP3 inhibitors provides insight into the general approaches used in this field.

Preparation of Novel Substituted Sulfonylurea Derivatives as NLRP3 Modulators

The preparation of novel substituted sulfonylurea derivatives as NLRP3 modulators often involves the synthesis of the sulfonylurea core, followed by the introduction of various substituents to explore structure-activity relationships. researchgate.netnih.govacs.org One general method for synthesizing N-sulfonylureas involves reacting a sulfonamide with a suitable isocyanate. acs.org

Research on sulfonylurea NLRP3 inhibitors has explored modifications to different parts of the molecule, including the groups attached to the sulfonylurea linker. researchgate.netacs.org For instance, studies have described the synthesis of new N-sulfonylureas by replacing the hexahydroindacene moiety found in compounds like MCC950. acs.orgfigshare.com These synthetic efforts aim to generate a library of analogues to evaluate their inhibitory potency and other pharmacological properties.

Design and Synthesis of Diphenylamine Analogues with NLRP3 Inhibitory Activity

While this compound itself is a sulfonylurea derivative, research in the field of NLRP3 inhibitors also includes other structural classes, such as diphenylamine analogues. patsnap.comresearchgate.netnih.gov The design and synthesis of diphenylamine analogues as NLRP3 inhibitors have been reported, with studies focusing on optimizing their inhibitory activity. patsnap.comresearchgate.netnih.gov

The synthesis of diphenylamine derivatives typically involves the formation of the diphenylamine core, followed by functionalization with various groups. Studies have designed novel series of diphenylamine derivatives based on lead compounds and investigated their structure-activity relationships. patsnap.comresearchgate.netnih.gov For example, one study described the design and synthesis of diphenylamine analogues that showed significant inhibitory activity against the NLRP3 inflammasome. patsnap.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. For this compound and its analogues, SAR studies would aim to identify the key structural features responsible for potent and selective NLRP3 inhibition.

SAR studies of NLRP3 inhibitors, including sulfonylurea and diphenylamine derivatives, have been conducted to guide the design of more effective compounds. patsnap.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov These studies typically involve synthesizing a series of analogues with systematic variations in their structure and then evaluating their inhibitory activity in relevant biological assays, such as measuring IL-1β release from activated cells. patsnap.commedchemexpress.comresearchgate.netnih.gov

Elucidation of Key Structural Features for Potent NLRP3 Inhibition

For sulfonylurea-based NLRP3 inhibitors, SAR studies have revealed that modifications to the groups attached to the sulfonylurea linker can significantly impact activity. researchgate.netacs.org Similarly, SAR studies on diphenylamine analogues have identified structural elements crucial for their inhibitory effects. patsnap.comresearchgate.netnih.gov These studies often involve testing compounds in cellular assays to determine their half-maximal inhibitory concentration (IC50) values. patsnap.commedchemexpress.comresearchgate.netnih.gov

For instance, studies on diphenylamine analogues identified a representative compound with an IC50 of 0.34 μM against the NLRP3 inflammasome, highlighting the impact of structural modifications on potency. patsnap.comnih.gov Mechanistic studies further indicated that this compound directly targets the NLRP3 protein, blocking its assembly and activation. patsnap.comnih.gov

Here is an example of how data from SAR studies might be presented in a table, based on the search results mentioning IC50 values for NLRP3 inhibition by various compounds:

| Compound Class | Example Compound | Target | Assay Type | IC50 Value | Citation |

| Sulfonylurea | MCC950 | NLRP3 | IL-1β release (BMDM) | 8 nM | frontiersin.orguq.edu.au |

| Compound 4b | NLRP3 | IL-1β release (in vitro) | Similar to MCC950 | acs.orgfigshare.com | |

| Diphenylamine | Compound 19 | NLRP3 | NLRP3 inflammasome inhibition | 0.34 μM | patsnap.comnih.gov |

| YQ128 | NLRP3 | IL-1β production (mouse macrophages) | 0.30 ± 0.01 μM | researchgate.netresearchgate.net | |

| Other NLRP3 Inhibitor | NBC19 | NLRP3 inflammasome | IL-1β release (differentiated THP1 cells) | 60 nM | abmole.com |

| BAL-0028 | NLRP3 activation | Inhibition of NLRP3 activation | 25 nM | abmole.com | |

| This compound | ZYIL1 | NLRP3 | IL-1β release (THP-1 cells) | 11 nM | medchemexpress.com |

| ZYIL1 | NLRP3 | IL-1β release (human PBMCs) | 4.5 nM | medchemexpress.com | |

| ZYIL1 | NLRP3 | IL-1β release (primary mouse microglia) | 43 nM | patsnap.commedchemexpress.com |

Optimization of Inhibitory Potency Through Chemical Modification

While specific detailed accounts of chemical modifications leading to this compound's optimized potency are not extensively detailed in the provided search results, the development of NLRP3 inflammasome inhibitors often involves the design and synthesis of novel series of compounds based on lead structures. For instance, one study mentions the design of diphenylamine derivatives based on lead compounds H20 and H28, with a representative compound (compound 19) showing significantly higher inhibitory activity against the NLRP3 inflammasome compared to the lead compounds. patsnap.com This suggests a process of structural modification and evaluation to enhance inhibitory activity. Compound 19 directly targets the NLRP3 protein, blocking its assembly and activation. patsnap.com Although this study focuses on diphenylamine derivatives, it illustrates the general approach in medicinal chemistry to optimize potency through targeted chemical changes and structure-activity relationship studies. This compound itself is described as a rationally designed, novel, orally active, selective NLRP3 inflammasome inhibitor. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling play a crucial role in the design and understanding of interactions between inhibitors and their biological targets, such as the NLRP3 inflammasome. These techniques can help predict binding affinities, identify potential binding sites, and guide chemical modifications.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. In the context of drug discovery, MD simulations can provide insights into the stability of the protein-ligand complex and the nature of the interactions between the inhibitor and its target. Studies investigating NLRP3 inhibitors have employed MD simulations to understand the interactions between bioactive molecules and the NLRP3 protein, indicating structural stabilization upon binding. nih.govmdpi.com MD simulations, often combined with docking and binding free energy calculations, help to confirm the strength and stability of the interaction between potential inhibitors and the NLRP3 inflammasome components, such as the PYD domain. nih.govmdpi.com

Molecular and Cellular Pharmacology of Usnoflast in Vitro Investigations

Direct Interaction and Binding Affinity Studies with NLRP3 Protein

Research indicates that Usnoflast interferes with the formation of the NLRP3 inflammasome complex. medchemexpress.comprobechem.commedchemexpress.com This interference includes the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), a key step in NLRP3 inflammasome assembly. medchemexpress.comprobechem.commedchemexpress.com By preventing ASC oligomerization, this compound effectively inhibits the NLRP3 inflammasome pathway. probechem.com

Determination of Dissociation Constant (KD) Values for this compound-NLRP3 Interaction

While studies demonstrate this compound's ability to interfere with NLRP3 inflammasome assembly and ASC oligomerization, specific dissociation constant (KD) values directly quantifying the binding affinity of this compound to the NLRP3 protein were not explicitly available in the provided search results. However, its mechanism of action involves disrupting the complex formation, suggesting a functional interaction with components of the NLRP3 inflammasome. medchemexpress.comprobechem.commedchemexpress.com

Inhibition of Pro-inflammatory Cytokine Release in Cellular Models

This compound has shown potent inhibitory effects on the release of the key pro-inflammatory cytokine, interleukin-1 beta (IL-1β), in various cellular models stimulated to activate the NLRP3 inflammasome. medchemexpress.comnih.govalzdiscovery.orgprobechem.commedchemexpress.com

Suppression of Nigericin-Induced IL-1β Release in Human Monocytic (THP-1) Cells

In human monocytic THP-1 cells, a widely used model for studying inflammasome activation, this compound effectively inhibits the release of IL-1β induced by nigericin. medchemexpress.comnih.govalzdiscovery.orgprobechem.commedchemexpress.com Nigericin is a potassium ionophore known to activate the NLRP3 inflammasome by causing potassium efflux. invivogen.com

Attenuation of ATP-Mediated IL-1β Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This compound also demonstrates the ability to attenuate ATP-mediated IL-1β release in human peripheral blood mononuclear cells (PBMCs). medchemexpress.comnih.govalzdiscovery.orgprobechem.commedchemexpress.com ATP is another common stimulus that triggers NLRP3 inflammasome activation, often via the P2X7 receptor. painphysicianjournal.comresearchgate.net

Reduction of Nigericin-Mediated IL-1β Release in Primary Mouse Microglia

Beyond human cell lines, this compound has been shown to reduce nigericin-mediated IL-1β release in primary mouse microglia. medchemexpress.comnih.govprobechem.commedchemexpress.com Microglia are the resident immune cells of the central nervous system, and NLRP3 inflammasome activation in these cells is implicated in neuroinflammation. painphysicianjournal.comresearchgate.net

Quantitative Assessment of Inhibitory Concentrations (IC50 values)

Quantitative studies have determined the half-maximal inhibitory concentrations (IC50 values) of this compound for inhibiting IL-1β release in these cellular models. The reported IC50 values highlight the potency of this compound as an NLRP3 inhibitor. medchemexpress.comnih.govalzdiscovery.orgprobechem.commedchemexpress.com

| Cellular Model | Stimulus | IC50 (nM) | Source |

| Human Monocytic (THP-1) Cells | Nigericin | 11 | medchemexpress.comalzdiscovery.orgprobechem.commedchemexpress.com |

| Human PBMCs | ATP | 4.5 | medchemexpress.comalzdiscovery.orgprobechem.commedchemexpress.com |

| Primary Mouse Microglia | Nigericin | 43 | medchemexpress.comnih.govprobechem.commedchemexpress.com |

These data indicate that this compound potently inhibits IL-1β release triggered by different NLRP3 activators in various relevant cell types of both human and mouse origin. medchemexpress.comnih.govalzdiscovery.orgprobechem.commedchemexpress.com

Mechanisms of Inflammasome Complex Disruption

This compound has demonstrated the ability to interfere with the formation and activation of the inflammasome complex, a critical step in initiating inflammatory responses. patsnap.commedchemexpress.commedchemexpress.com This disruption occurs through specific interactions with key protein components.

Inhibition of Apoptosis-associated Speck-like Protein Containing a Caspase Recruitment Domain (ASC) Oligomerization

The apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) is a central adaptor protein in the assembly of several inflammasomes, including the NLRP3 inflammasome. alzdiscovery.orgnih.govnih.gov Upon inflammasome activation, ASC undergoes oligomerization, forming a large protein aggregate known as the ASC speck. nih.govmdpi.com This oligomerization is essential for the recruitment and activation of pro-caspase-1. nih.govnih.gov

Interference with NLRP3 Inflammasome Complex Assembly

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, and induces pyroptosis. alzdiscovery.orgmdpi.comnih.gov The assembly of the NLRP3 inflammasome involves the recruitment of ASC and pro-caspase-1 to activated NLRP3. alzdiscovery.orgmdpi.com

Studies have shown that this compound interferes with the formation of the NLRP3 inflammasome complex. medchemexpress.commedchemexpress.com This interference, coupled with its effect on ASC oligomerization, prevents the proper assembly of the inflammasome platform required for caspase-1 activation. Mechanistic studies suggest that this compound directly targets the NLRP3 protein, blocking its assembly and activation. patsnap.com This direct interaction with NLRP3 is a key aspect of this compound's inhibitory mechanism.

Data from in vitro studies have demonstrated the potency of this compound in inhibiting IL-1β release, a downstream consequence of NLRP3 inflammasome activation, in various cell types. nih.govmedchemexpress.commedchemexpress.comalzdiscovery.org

| Cell Type | Stimulus | IC₅₀ (nM) | Citation |

| THP-1 cells | Nigericin | 11 | medchemexpress.commedchemexpress.comalzdiscovery.org |

| Human PBMCs | ATP | 4.5 | medchemexpress.commedchemexpress.comalzdiscovery.org |

| Primary mouse microglia | Nigericin | 43 | nih.govmedchemexpress.commedchemexpress.com |

These data highlight the effectiveness of this compound in inhibiting NLRP3-mediated IL-1β release in different cellular contexts.

Effects on Cellular Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death mediated by activated caspases, particularly caspase-1, which is processed within the inflammasome complex. nih.govijbs.comthno.orgfrontiersin.org This process involves the formation of pores in the cell membrane by gasdermin proteins, leading to cell swelling, lysis, and the release of pro-inflammatory intracellular contents. nih.govijbs.comthno.orgfrontiersin.org

By inhibiting the assembly and activation of the NLRP3 inflammasome and the subsequent activation of caspase-1, this compound is expected to interfere with the execution of pyroptosis. patsnap.com Mechanistic studies have indicated that this compound's ability to block the assembly and activation of the NLRP3 inflammasome leads to the inhibition of cellular pyroptosis. patsnap.com This suggests that this compound can mitigate the inflammatory cell death that contributes to the pathology of various diseases.

Preclinical Pharmacological Efficacy and Disease Modeling in Vivo Investigations

Efficacy in Models of Neuroinflammation

Usnoflast has shown robust anti-inflammatory activity in in vivo models of neuroinflammation. nih.govmedchemexpress.com

Modulation of NLRP3 Inflammasome Activation in Brain Tissue

In an in vivo model of neuroinflammation, oral administration of this compound demonstrated robust suppression of NLRP3 inflammasome activation in brain tissue. nih.govpatsnap.com this compound inhibits the oligomerization of the apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC), thereby interfering with the formation of the NLRP3 inflammasome complex. medchemexpress.commedchemexpress.comprobechem.com

Reduction of Inflammatory Markers (e.g., IL-1β, Caspase-1) in Brain Tissue

This compound treatment has been shown to reduce the levels of key inflammatory markers in brain tissue. In a lipopolysaccharide (LPS)-induced encephalitis model in mice, a single oral dose of this compound (2.5-10 mg/kg) reduced the levels of IL-1β and caspase-1 in brain tissue, indicating its anti-inflammatory activity. medchemexpress.commedchemexpress.com

Data on the reduction of inflammatory markers in brain tissue:

| Inflammatory Marker | Model | Tissue | Effect of this compound Treatment | Source |

| IL-1β | LPS-induced encephalitis | Brain | Reduced levels | medchemexpress.commedchemexpress.com |

| Caspase-1 | LPS-induced encephalitis | Brain | Reduced levels | medchemexpress.commedchemexpress.com |

Therapeutic Potential in Parkinson's Disease Animal Models

This compound has demonstrated therapeutic potential in animal models of Parkinson's disease, including those induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govindianpharmapost.compatsnap.com

Effects in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Parkinson's Disease Models

In MPTP-induced Parkinson's disease models in mice, this compound treatment has shown beneficial effects on motor function and neuronal survival. nih.govpatsnap.commedchemexpress.com MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonian symptoms. wikipedia.orgwikipedia.org

Treatment with this compound ameliorated motor deficits in MPTP-induced Parkinson's disease models. nih.govpatsnap.com Studies using a twice-daily oral administration of this compound (10-60 mg/kg) for five weeks in MPTP-induced mice showed improvement in motor dysfunction. medchemexpress.commedchemexpress.com Further research using a dose of 60 mg/kg in an MPTP mouse model specifically noted improvement in falling time on the wire hanging test, although no significant impact was observed on falling latency in the rotarod test. alzdiscovery.org

Data on amelioration of motor dysfunction in MPTP models:

| Model | Treatment Regimen | Assessment Method | Observed Effect | Source |

| MPTP-induced Parkinson's disease (mice) | 10-60 mg/kg, po, twice daily, 5 w | Motor function tests | Improved motor dysfunction | medchemexpress.commedchemexpress.com |

| MPTP-induced Parkinson's disease (mice) | 60 mg/kg | Wire hanging test | Improved falling time | alzdiscovery.org |

| MPTP-induced Parkinson's disease (mice) | 60 mg/kg | Rotarod test | No significant impact | alzdiscovery.org |

This compound treatment in MPTP-induced Parkinson's disease models also led to the preservation of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra. medchemexpress.commedchemexpress.com Tyrosine hydroxylase is a key enzyme in the synthesis of dopamine (B1211576) and a marker for dopaminergic neurons. frontiersin.orgprobes-drugs.org The degeneration of these neurons in the substantia nigra is a hallmark of Parkinson's disease. biospective.comwikipedia.org this compound treatment increased the number of TH-positive dopaminergic neurons in these models. medchemexpress.commedchemexpress.com

Data on preservation of TH-positive neurons in MPTP models:

Reduction of Alpha-Synuclein (B15492655) Accumulation

Studies utilizing animal models of Parkinson's disease, specifically those induced by MPTP and/or 6-hydroxydopamine (6-OHDA), have investigated the impact of this compound treatment on the pathological accumulation of alpha-synuclein. Treatment with this compound has been shown to ameliorate the abnormal accumulation of alpha-synuclein in these models. patsnap.comnih.govmedchemexpress.com In 6-OHDA mouse models, a dose-dependent reduction in phosphorylated alpha-synuclein accumulation was observed following this compound administration. alzdiscovery.org

Studies in 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Models

In 6-OHDA-induced Parkinson's disease models in mice, this compound demonstrated efficacy by ameliorating motor deficits and reducing the degeneration of nigrostriatal dopaminergic neurons. patsnap.comnih.gov Further findings in these models indicated dose-dependent improvements in motor performance, as assessed by tests such as the rotarod and horizontal bar. alzdiscovery.org Additionally, this compound treatment contributed to the preservation of brain dopamine levels in these preclinical models. alzdiscovery.org

| Study Model | Observed Effect of this compound Treatment |

|---|---|

| 6-OHDA-induced PD model (mice) | Amelioration of motor deficits |

| 6-OHDA-induced PD model (mice) | Reduction in degeneration of nigrostriatal dopaminergic neurons |

| 6-OHDA-induced PD model (mice) | Dose-dependent improvements in motor performance (rotarod, horizontal bar) |

| 6-OHDA-induced PD model (mice) | Preservation of brain dopamine levels |

Gene Expression Analysis in Parkinson's Disease Brain Tissue

Analysis of gene expression in the brain tissue of Parkinson's disease animal models (MPTP and/or 6-OHDA induced) treated with this compound has revealed positive changes in genes associated with key neurological functions. These changes were observed in genes related to walking, locomotor activity, neurogenesis, neuroblast proliferation, and neuronal differentiation. patsnap.comnih.gov These findings suggest that this compound may promote neural health, which correlated with improved mobility in the animal models. patsnap.comnih.gov this compound treatment in the brain also impacted gene expression in a manner consistent with reduced neuronal cell death. alzdiscovery.org

Assessment in Preclinical Models of Inflammatory Bowel Disease (IBD)

This compound has been evaluated in several preclinical models of Inflammatory Bowel Disease (IBD). These studies have established the efficacy of this compound in these experimental settings. zyduslife.comfirstwordpharma.commedpath.comindianpharmapost.comfirstwordpharma.comfirstwordpharma.compharmatimes.comexpresspharma.inzyduslife.comvoiceofhealthcare.org

Investigations in Experimental Models of Multiple Sclerosis (MS)

Preclinical investigations of this compound have also been conducted in experimental models of Multiple Sclerosis (MS). The efficacy of this compound has been established in these preclinical MS models. zyduslife.comfirstwordpharma.commedpath.comindianpharmapost.comfirstwordpharma.comfirstwordpharma.compharmatimes.comexpresspharma.inzyduslife.comvoiceofhealthcare.org

Efficacy in Animal Models of Cryopyrin-Associated Periodic Syndrome (CAPS)

This compound has been studied in animal models of Cryopyrin-Associated Periodic Syndrome (CAPS). These studies have contributed to establishing proof-of-concept for this compound in CAPS. zyduslife.comindianpharmapost.comfirstwordpharma.comfirstwordpharma.comexpresspharma.inzyduslife.com

Evaluation in Preclinical Models of Ulcerative Colitis

Preclinical studies evaluating this compound have included investigations in models relevant to Ulcerative Colitis, as part of broader assessments in Inflammatory Bowel Disease models. Efficacy has been established in these preclinical settings. zyduslife.comindianpharmapost.comfirstwordpharma.comfirstwordpharma.comexpresspharma.inzyduslife.com

Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Induced Encephalitis Models

Preclinical investigations have explored the anti-inflammatory potential of this compound in in vivo models of neuroinflammation, specifically utilizing the lipopolysaccharide (LPS)-induced encephalitis model in mice. This model is commonly employed to simulate neuroinflammatory conditions.

Studies have demonstrated that this compound exhibits anti-inflammatory activity within the brain tissue of mice subjected to LPS-induced encephalitis. Treatment with this compound resulted in a reduction in the levels of key inflammatory mediators, including interleukin-1 beta (IL-1β) and caspase-1. medchemexpress.commedchemexpress.com The reduction of these markers indicates a mitigating effect on the neuroinflammatory response triggered by LPS. medchemexpress.commedchemexpress.com

This compound is characterized as a selective, orally active inhibitor of NLRP3 medchemexpress.commedchemexpress.comindiatimes.commedpath.comdrugtodayonline.com. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system's response to pathogens and danger signals, leading to the production of pro-inflammatory cytokines like IL-1β. By inhibiting NLRP3, this compound can interfere with the formation of the inflammasome complex and block the release of IL-1β, thereby exerting its anti-inflammatory effects. medchemexpress.commedchemexpress.com

The observed reduction in IL-1β and caspase-1 levels in the brain tissue of LPS-challenged mice treated with this compound supports its potential as an agent for addressing neuroinflammation. medchemexpress.commedchemexpress.com

Summary of Findings in LPS-Induced Encephalitis Model

| Model | Key Finding | Inflammatory Markers Reduced |

| LPS-induced encephalitis (mice) | Exhibited anti-inflammatory activity in brain tissue | IL-1β, Caspase-1 |

Preclinical Pharmacokinetics and Biodistribution of Usnoflast

Distribution in Central Nervous System Tissues

Distribution into the central nervous system (CNS) is a critical factor for compounds targeting neurological conditions. Preclinical studies have evaluated the ability of Usnoflast to cross the blood-brain barrier (BBB) and distribute into brain tissue and cerebrospinal fluid (CSF).

Brain Penetration Studies in Nonclinical Species (e.g., mice, rats, non-human primates)

Preclinical studies conducted in various nonclinical species, including mice, rats, and non-human primates, have investigated the brain penetration of this compound. These studies have indicated that this compound is distributed in the brain tissue of these species. medpath.comindiatimes.comfirstwordpharma.comclinicaltrialsarena.comindianpharmapost.comexpresspharma.infinancialexpress.com While specific quantitative data such as brain-to-plasma ratios were not detailed in the available information, the findings suggest that this compound can cross the blood-brain barrier.

Cerebrospinal Fluid (CSF) Distribution in Nonclinical Species

In addition to brain tissue, the distribution of this compound in cerebrospinal fluid (CSF) has also been assessed in nonclinical species, including mice, rats, and non-human primates. Preclinical data have shown that this compound is distributed in the CSF of these animal models. medpath.comindiatimes.comfirstwordpharma.comclinicaltrialsarena.comindianpharmapost.comexpresspharma.infinancialexpress.com This distribution into the CSF further supports the potential of this compound to reach the CNS compartment.

Systemic Pharmacokinetic Profiling in Preclinical Species

Systemic pharmacokinetic profiling in preclinical species provides essential information regarding the absorption, distribution, metabolism, and excretion characteristics of a compound.

Advanced Research Methodologies and Future Perspectives

Development of Analytical Techniques for Usnoflast Quantification in Preclinical Samples

Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical species. Studies have shown that this compound is distributed in the brain and cerebrospinal fluid (CSF) in various nonclinical species, including mice, rats, and non-human primates. medpath.comindiatimes.comzyduslife.comindianpharmapost.comfinancialexpress.com This necessitates the development and validation of sensitive and specific analytical techniques capable of measuring this compound concentrations in small-volume preclinical samples like plasma, brain tissue, and CSF.

While specific detailed methodologies for this compound preclinical quantification are not extensively detailed in publicly available search results, the field of drug development commonly employs advanced chromatographic techniques coupled with mass spectrometry for such purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely utilized method for the quantitative analysis of drugs and their metabolites in complex biological samples due to its high sensitivity, selectivity, and throughput. shimadzu.co.ukhealthcare-in-europe.commedrxiv.orgnih.gov The development of robust LC-MS/MS methods involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation parameters, and mass spectrometric detection settings to ensure accurate and reproducible quantification across a relevant concentration range. These methods are validated according to regulatory guidelines to ensure reliability for preclinical PK/PD studies. medrxiv.orgnih.gov The ability to accurately quantify this compound in preclinical samples is fundamental for determining its absorption, distribution, metabolism, and excretion (ADME) profile, informing dose selection for further preclinical and clinical studies.

Comprehensive Proteomic and Transcriptomic Analyses Following this compound Intervention in Preclinical Models

To elucidate the cellular and molecular mechanisms underlying this compound's therapeutic effects, comprehensive 'omics' approaches such as transcriptomics and proteomics are valuable tools in preclinical research. Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq) or microarrays, allows for the global assessment of gene expression changes in response to this compound treatment in preclinical models. This can reveal affected signaling pathways, biological processes, and potential off-target effects. For instance, in a preclinical model of Parkinson's disease, treatment with ZYIL1 (this compound) reportedly led to positive changes in genes associated with walking, locomotor activity, neurogenesis, neuroblast proliferation, and neuronal differentiation, suggesting a potential for improving neural health. patsnap.com This type of analysis provides insights into how this compound modulates gene expression to exert its therapeutic benefits in specific disease contexts.

Proteomic analysis, which involves the large-scale study of proteins, can complement transcriptomic findings by providing information on protein abundance, post-translational modifications, and protein-protein interactions. While specific proteomic studies directly linked to this compound were not found in the search results, this methodology is routinely applied in preclinical research to understand the functional consequences of drug intervention at the protein level. By integrating data from both transcriptomics and proteomics, researchers can gain a more comprehensive understanding of the molecular networks influenced by this compound and identify potential biomarkers of response or resistance.

Application of Advanced Imaging Modalities for Monitoring NLRP3 Activity in Preclinical Studies

Monitoring NLRP3 inflammasome activity in living preclinical models provides a dynamic view of the inflammatory process and the impact of this compound intervention. Advanced imaging modalities offer non-invasive or minimally invasive approaches to visualize and quantify biological processes in vivo. While the direct use of advanced imaging specifically with this compound was not detailed in the search results, the development and application of such techniques for monitoring NLRP3 activity in preclinical settings are active areas of research.

Studies have explored optical imaging probes designed to target and visualize NLRP3 inflammasomes. For example, an optical imaging probe was developed by conjugating a selective NLRP3 inhibitor to a fluorophore, enabling the imaging of NLRP3 inflammasomes in activated macrophages in a mouse model of age-related macular degeneration. nih.gov Positron emission tomography (PET) imaging is another modality being investigated for visualizing NLRP3 activity. Research has explored the potential of novel PET imaging radiotracers based on NLRP3 inhibitor scaffolds, demonstrating their ability to cross the blood-brain barrier and label NLRP3 in the brain of preclinical species. nih.gov These advancements in imaging techniques hold promise for future this compound research, allowing for the non-invasive assessment of target engagement and the modulation of NLRP3 activity in various tissues and disease models over time.

Exploration of Novel Therapeutic Indications for this compound Beyond Current Preclinical Models

The preclinical efficacy of this compound in multiple inflammatory and neurodegenerative disease models, coupled with its mechanism of NLRP3 inhibition, suggests potential therapeutic applications beyond the currently explored indications. medpath.comindiatimes.comzyduslife.comzyduslife.comfirstwordpharma.comeconomictimes.comindianpharmapost.comzyduslife.comfinancialexpress.comfirstwordpharma.comcapitalmarket.comspringer.com The broad role of NLRP3 inflammasome activation in various inflammatory conditions positions this compound as a potential "Pipeline-in-a-pill" molecule. zyduslife.com

Preclinical research continues to explore new disease areas where NLRP3 inhibition may be beneficial. For instance, the NLRP3 inflammasome has been implicated in the pathophysiology of atrial fibrillation (AF), and inhibitors like this compound are being considered as potential therapeutic strategies, although most are still in the preclinical phase for this indication. researchgate.netmdpi.com Future preclinical studies could investigate this compound's effects in models of other inflammatory, autoimmune, or neuroinflammatory conditions where NLRP3 activation is known to play a significant role. This exploratory research involves establishing relevant animal models, evaluating this compound's efficacy in these models, and investigating the underlying mechanisms of action.

Research into Combination Therapies Utilizing this compound in Preclinical Settings

Investigating this compound in combination with other therapeutic agents in preclinical models is a crucial step in developing potentially more effective treatment strategies, particularly for complex diseases. Combination therapies can offer advantages such as enhanced efficacy, reduced doses of individual components, and mitigation of resistance mechanisms.

While specific preclinical studies on this compound combination therapies were not detailed in the provided search results, the rationale for such research stems from the understanding of the diseases it targets. For example, in neurodegenerative diseases, targeting multiple pathological pathways simultaneously might be more effective than targeting a single pathway. Preclinical studies could explore combining this compound with agents that address other aspects of neuroinflammation, protein aggregation, or neuronal dysfunction. Similarly, in inflammatory bowel disease or other inflammatory conditions, combining this compound with existing anti-inflammatory or immunomodulatory therapies could be investigated to assess synergistic effects and optimize treatment outcomes. These studies would involve designing appropriate preclinical models, determining optimal dosing and scheduling for each agent, and evaluating the efficacy and potential toxicity of the combination compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.